molecular formula C7H8O2S B086891 2-(Methylsulfinyl)phenol CAS No. 1074-02-8

2-(Methylsulfinyl)phenol

Cat. No. B086891
CAS RN: 1074-02-8
M. Wt: 156.2 g/mol
InChI Key: VMTHIQRJDDCEQD-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)phenol is a chemical compound with the molecular formula C7H8O2S . It has an average mass of 156.202 Da and a monoisotopic mass of 156.024506 Da .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)phenol consists of a phenol group with a methylsulfinyl substituent. It has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a molar refractivity of 41.8±0.4 cm3 .


Physical And Chemical Properties Analysis

2-(Methylsulfinyl)phenol has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a flash point of 152.1±23.2 °C . It also has a molar refractivity of 41.8±0.4 cm3, a polar surface area of 57 Å2, and a molar volume of 114.1±5.0 cm3 .

Scientific Research Applications

  • Electrolytic Reduction Applications : Kunugi and Abe (1984) investigated the electrolytic reduction of 1-methylsulfinyl-1-methylthio-2-arylethenes, demonstrating that these compounds can undergo carbon-sulfur bond cleavage to form E-1-methylthio-2-arylethenes. This finding is significant for synthetic organic chemistry, particularly in the synthesis of sulfur-containing organic compounds (Kunugi & Abe, 1984).

  • Chemical Analysis of Sugars and Derivatives : The phenol-sulfuric acid method developed by Dubois et al. (1956) for the colorimetric determination of sugars and related substances, including methyl ethers with free or potentially free reducing groups, is a cornerstone in analytical chemistry for carbohydrate analysis (Dubois et al., 1956).

  • Antimicrobial and Cytotoxic Properties : Chen et al. (2021) discovered phenolic bisabolane-type sesquiterpenoids, including compounds with a methylsulfinyl group, from the fungus Aspergillus flavipes 297. These compounds showed selective antimicrobial activity and exhibited cytotoxicity against certain cell lines, indicating potential applications in pharmaceuticals and antimicrobial agents (Chen et al., 2021).

  • Capillary Electrophoresis Applications : Britz‐McKibbin and Chen (1998) utilized a water-soluble tetraethylsulfonate derivative of 2-methylresorcinarene as an additive in capillary electrophoresis, demonstrating its ability to interact differently with phenol derivatives, which is valuable for analytical separations in chemistry (Britz‐McKibbin & Chen, 1998).

  • Organic Synthesis : The research by Ya Chen et al. (2014) on the formation of 2-arylsulfanylphenols using cyclohexanones as a phenol source via dehydrogenation highlights a novel method for constructing new C–S bonds, which is relevant in organic synthesis and pharmaceutical research (Ya Chen et al., 2014).

  • Acid Catalysis in Ionic Liquids : Duan et al. (2006) explored the use of protic ionic liquids based on 2-methylpyridinium for acid catalysis, including the tert-butylation of phenol, showing that these ionic liquids can be effective catalysts in organic reactions (Duan et al., 2006).

Safety And Hazards

2-(Methylsulfinyl)phenol is classified as a class 8 hazard. It has the signal word “Danger” and the hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

2-methylsulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTHIQRJDDCEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343187
Record name 2-(Methylsulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)phenol

CAS RN

1074-02-8
Record name 2-(Methylsulfinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Oyaizu, T Mikami, F Mitsuhashi, E Tsuchida - Macromolecules, 2002 - ACS Publications
The synthetic routes to ladder polymers that consist of benzenetetrayl subunits with oxo and methylsulfonio linkages are described. As the key intermediate, poly(phenylene oxide)s …
Number of citations: 46 pubs.acs.org
HR Luckarift, H Dalton, ND Sharma, DR Boyd… - Applied microbiology …, 2004 - Springer
The kinetic resolution of racemic sulfoxides by dimethyl sulfoxide (DMSO) reductases was investigated with a range of microorganisms. Three bacterial isolates (provisionally identified …
Number of citations: 30 link.springer.com
DR Boyd, ND Sharma, AWT King… - Organic & …, 2004 - pubs.rsc.org
… An enantiopure sample of 2-methylsulfinyl phenol 26 was required as a chiral ligand for a separate study of asymmetric alkylation reactions of aldehydes. Initial attempts to obtain …
Number of citations: 33 pubs.rsc.org
ZZ Li, AH Wen, SY Yao, BH Ye - Inorganic Chemistry, 2015 - ACS Publications
The preparation of chiral 2-(alkylsulfinyl)phenol compounds by enantioselective coordination–oxidation of the thioether ruthenium complexes with a chiral-at-metal strategy has been …
Number of citations: 30 pubs.acs.org
E Brenna - 2013 - books.google.com
This useful reference focuses on the currently available toolbox of bio-catalysed reductions of C= O, C= C and formal C= N bonds to show which transformations can be reliably used in …
Number of citations: 26 books.google.com
EM Cooper - 2009 - search.proquest.com
… Structures and electron impact mass spectra of (a) benzisothiazole (3) and (b) 2-methylsulfinyl phenol (4) detected in media of a microbial enrichment culture degrading DBT. Numbers …
Number of citations: 1 search.proquest.com
M Thorat, G Tambe - 2022 - wjpr.s3.ap-south-1.amazonaws.com
Reduction play a crusial role in organic synthesis producing chiral product with new modern functionalities. Enzymes can catalyse such reactions with stereoselectivity, regioselectivity …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
AWT King - 2002
Number of citations: 2

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